molecular formula C10H15N5O3 B12357048 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one

9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one

Cat. No.: B12357048
M. Wt: 253.26 g/mol
InChI Key: SOEMYHRIHBGNGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves the alkylation of 2-amino-6-chloropurine with protected bromides derived from appropriately substituted partially protected alcohols. Subsequent hydrolysis and deprotection afford the required 9-substituted guanines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation and deprotection techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the purine ring .

Scientific Research Applications

9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves its conversion to penciclovir triphosphate within virally infected cells. This active form inhibits viral DNA polymerase, impairing the virus’s ability to replicate. The selectivity of the compound is due to its higher affinity for viral thymidine kinase compared to cellular kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one is unique due to its longer intracellular half-life compared to acyclovir, resulting in prolonged antiviral activity. Additionally, its selective inhibition of viral DNA polymerase makes it highly effective with minimal cytotoxicity to healthy cells .

Properties

Molecular Formula

C10H15N5O3

Molecular Weight

253.26 g/mol

IUPAC Name

9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-7,16-17H,1-4H2,(H2,11,14,18)

InChI Key

SOEMYHRIHBGNGM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)CO

Origin of Product

United States

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